molecular formula C10H12ClN B8526703 6-Chloro-7-methyl-indan-1-ylamine

6-Chloro-7-methyl-indan-1-ylamine

Cat. No.: B8526703
M. Wt: 181.66 g/mol
InChI Key: VQFQHPNYPJFFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methyl-indan-1-ylamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

6-chloro-7-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3

InChI Key

VQFQHPNYPJFFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(CC2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-7-methyl-1-indanone (2.50 g, 14.00 mmol), NaBH3CN (6.00 g, 95.48 mmol) and NH4OAc (32.04 g, 0.42 mol) in isopropanol were reacted according to the protocols as outlined in general procedure C to give the title indanamine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.5 (br s, 2H), 1.84-1.93 (m, 1H), 2.30-2.45 (m, 4H), 2.72-2.88 (m, 1H), 3.02-3.16 (m, 1H), 4.40-4.50 (m, 1H), 7.0 (d, 1H, J=7.9 Hz), 7.2 (d, 1H, J=8.2 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
32.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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